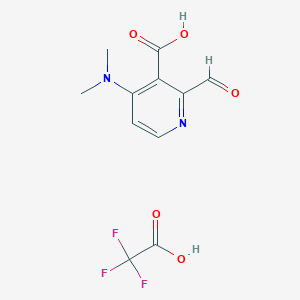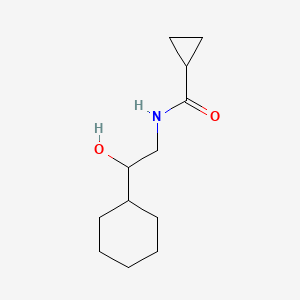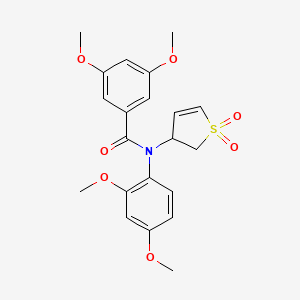
4-(Dimethylamino)-2-formylpyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoroacetic acid is a monocarboxylic acid that is the trifluoro derivative of acetic acid. It has a role as a reagent, a human xenobiotic metabolite and a NMR chemical shift reference compound .
Synthesis Analysis
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been reported. The reactions proceed in conventional glassware without rigorous exclusion of either moisture or oxygen, and use trifluoroacetic acid as a stable and inexpensive fluorine source .
Molecular Structure Analysis
Trifluoroacetic acid is a strong acid that attacks many metals .
Chemical Reactions Analysis
Trifluoroacetic acid is often used in reactions due to its properties as a strong acid. For example, a 30% solution of hydrogen peroxide in trifluoroacetic acid is often used to destructively oxidize aromatic rings in preference to the side chains .
Physical And Chemical Properties Analysis
Trifluoroacetic acid is a fuming, colorless liquid. It is soluble in water and denser than water .
科学的研究の応用
Supramolecular Chemistry
One study highlights the formation of nine supramolecular adducts through cocrystallization of 4-dimethylaminopyridine with a series of carboxylic acids, including 4-dimethylaminopyridinium trifluoroacetate. These adducts are characterized by classical hydrogen bonds and other noncovalent intermolecular interactions, demonstrating the utility of these compounds in constructing high-dimensional framework structures through synergism of various nonbonding contacts (Lin et al., 2021).
Organic Synthesis
In organic synthesis, 4-dimethylaminopyridine has been used as a catalyst in esterification processes and in the synthesis of large-ring lactones, showcasing its versatility in facilitating mild and rapid synthesis methods. For example, a method using carboxylic 2,4,6-trichlorobenzoic anhydrides in the presence of 4-dimethylaminopyridine was developed for the esterification of alcohols and synthesis of large-ring lactones (Inanaga et al., 1979).
Polymer Science
The application of 4-dimethylaminopyridine in polymer science is illustrated by the synthesis and ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid. This study found that 4-dimethylaminopyridine, when used as a catalyst, led to the formation of undesirable side products, highlighting the importance of selecting suitable catalysts for polymerization reactions to achieve controlled outcomes (Pounder et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(dimethylamino)-2-formylpyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.C2HF3O2/c1-11(2)7-3-4-10-6(5-12)8(7)9(13)14;3-2(4,5)1(6)7/h3-5H,1-2H3,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFCDAGWCZSPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)C=O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2614253.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2614254.png)
![4-methyl-N-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2614257.png)

![3-{1-[6-(Ethylamino)-4-pyrimidinyl]-4-piperidyl}propanoic acid](/img/structure/B2614260.png)
![(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide](/img/structure/B2614261.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2614263.png)

![N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2614266.png)


![5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one](/img/structure/B2614272.png)

![N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2614275.png)